3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Overview
Description
“3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” is a chemical compound with the CAS Number: 183208-32-4 . It has a molecular weight of 370.83 and its IUPAC name is 3,3,5-tribromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” is 1S/C7H3Br3N2O/c8-3-1-4-5(11-2-3)12-6(13)7(4,9)10/h1-2H,(H,11,12,13) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 332.1±52.0 °C and a predicted density of 2.68±0.1 g/cm3 . It should be stored at 2-8°C . The predicted pKa value is -2.18±0.40 .Scientific Research Applications
Application in Cancer Therapy
- Scientific Field: Oncology
- Summary of the Application: The compound is used in the synthesis of derivatives that have shown potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
- Results or Outcomes: Among the synthesized derivatives, compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . Furthermore, 4h also significantly inhibited the migration and invasion of 4T1 cells .
Application in Synthesis of VEGFR-2 Inhibitors
- Scientific Field: Pharmacology
- Summary of the Application: The compound is used as a reagent in the synthesis of potent VEGFR-2 inhibitors .
- Results or Outcomes: The synthesized VEGFR-2 inhibitors were identified as intermediates in the synthesis of Venetoclax, a potent and selective BCL-2 inhibitor that achieves potent antitumor activity while sparing platelets .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3,3,5-tribromo-1H-pyrrolo[2,3-b]pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br3N2O/c8-3-1-4-5(11-2-3)12-6(13)7(4,9)10/h1-2H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCSUZHEJACRDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(C(=O)N2)(Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620759 | |
Record name | 3,3,5-Tribromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one | |
CAS RN |
183208-32-4 | |
Record name | 3,3,5-Tribromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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